REACTION_CXSMILES
|
[CH3:1][N:2]([C:4]1[CH:9]=[CH:8][C:7]2[C:10]([C:21]3[CH:26]=[C:25]([C:27]([O:29]N4C(=O)CCC4=O)=[O:28])[CH:24]=[CH:23][C:22]=3[C:37]([O-:39])=[O:38])=[C:11]3[C:19]([O:20][C:6]=2[CH:5]=1)=[CH:18][C:14](=[N+:15]([CH3:17])[CH3:16])[CH:13]=[CH:12]3)[CH3:3].[O-]P(OP(OP([O-])([O-])=O)([O-])=O)(=O)[O-]>CS(C)=O.C([O-])([O-])=O.[Na+].[Na+].C([O-])(O)=O.[Na+]>[CH3:17][N:15]([C:14]1[CH:13]=[CH:12][C:11]2[C:10]([C:21]3[CH:26]=[C:25]([C:27]([O-:29])=[O:28])[CH:24]=[CH:23][C:22]=3[C:37]([OH:39])=[O:38])=[C:7]3[C:6]([O:20][C:19]=2[CH:18]=1)=[CH:5][C:4](=[N+:2]([CH3:1])[CH3:3])[CH:9]=[CH:8]3)[CH3:16] |f:3.4.5.6.7|
|
Name
|
|
Quantity
|
0.75 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-]
|
Name
|
triphosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]P([O-])(=O)OP(=O)([O-])OP(=O)([O-])[O-]
|
Name
|
|
Quantity
|
30 μL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
solvent
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+].C(=O)(O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was purified with reverse-phase
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |